molecular formula C18H18N2O4 B11245602 N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11245602
M. Wt: 326.3 g/mol
InChI Key: QABSRJXRQXJDCO-UHFFFAOYSA-N
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Description

N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxepine ring fused with a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the depletion of intracellular calcium stores. This results in muscle paralysis and cell death, making it a potent compound for certain applications .

Comparison with Similar Compounds

N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds such as chlorantraniliprole and other aromatic anilides. These compounds share structural similarities but differ in their specific functional groups and biological activities. Chlorantraniliprole, for example, is another ryanodine receptor activator but has different substituents on its aromatic ring, leading to variations in its efficacy and selectivity .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-19-18(22)13-5-2-3-6-14(13)20-17(21)12-7-8-15-16(11-12)24-10-4-9-23-15/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,21)

InChI Key

QABSRJXRQXJDCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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